molecular formula C19H30N2O6 B5205564 1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

Cat. No. B5205564
M. Wt: 382.5 g/mol
InChI Key: RAJHZUKBDGJTOE-UHFFFAOYSA-N
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Description

1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as DMPEA-MP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT2B receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Scientific Research Applications

Pharmacology: Local Anesthetic Properties

In pharmacology, derivatives of 2,6-dimethylphenoxy compounds have been studied for their local anesthetic effects . The structure of the compound suggests it could interact with neuronal membrane channels or receptors to inhibit nerve impulse transmission, providing a localized numbing effect.

Neuroscience: Neurotransmitter Modulation

The piperazine ring present in the molecule is known to influence neurotransmitter activity, which could be beneficial in neuroscience research. It might modulate the release or reuptake of neurotransmitters like serotonin or dopamine, offering insights into the treatment of neurological disorders .

Biochemistry: Enzyme Inhibition

The oxalate moiety and the ether linkages within the compound could interact with specific enzymes, potentially acting as an inhibitor. This property can be utilized in biochemistry to study metabolic pathways or to develop enzyme-based assays .

Molecular Biology: Ligand-Protein Interactions

Molecular biology could benefit from this compound’s potential to bind to proteins. Its complex structure might allow it to interact with specific domains of target proteins, which can be useful in understanding cell signaling and receptor-ligand dynamics .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, the compound could serve as a standard or reference material in chromatographic analysis due to its unique chemical properties. It could help in calibrating equipment or in the development of new analytical methods .

Medicinal Chemistry: Drug Design

The structural complexity and the presence of multiple functional groups make this compound a candidate for medicinal chemistry research, where it could be a precursor or a scaffold for designing new therapeutic agents .

Chemical Synthesis: Intermediate Compound

This compound could act as an intermediate in organic synthesis, aiding in the production of more complex molecules. Its reactive sites could be utilized in various chemical reactions, contributing to synthetic methodology development.

Material Science: Organic Electronic Materials

The aromatic and heterocyclic components of the compound suggest potential applications in material science, particularly in the development of organic electronic materials like conductive polymers or organic semiconductors .

properties

IUPAC Name

1-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-15-5-4-6-16(2)17(15)21-14-13-20-12-11-19-9-7-18(3)8-10-19;3-1(4)2(5)6/h4-6H,7-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHZUKBDGJTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

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